

## Emvododstat In Vitro Cell Culture Application Notes and Protocols

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Compound of Interest		
Compound Name:	Emvododstat	
Cat. No.:	B2673473	Get Quote

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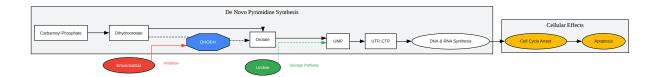
### Introduction

**Emvododstat** (formerly PTC299) is a potent and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, **Emvododstat** depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This mechanism leads to the arrest of cell proliferation and can induce differentiation or cell death in rapidly dividing cells, such as cancer cells, that are highly dependent on de novo pyrimidine synthesis.[3] This document provides detailed protocols for in vitro studies of **Emvododstat** using various cell culture-based assays.

## **Mechanism of Action**

**Emvododstat** exerts its biological effects by targeting DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Inhibition of DHODH leads to a reduction in UMP and subsequent pyrimidine nucleosides, which in turn inhibits the synthesis of DNA and RNA, ultimately leading to cell cycle arrest and apoptosis in susceptible cell populations. The effects of **Emvododstat** can be reversed by the addition of exogenous uridine, which bypasses the need for de novo synthesis through the pyrimidine salvage pathway.[4]





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**Diagram 1: Emvododstat** Mechanism of Action.

## **Quantitative Data Summary**

The anti-proliferative activity of **Emvododstat** has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

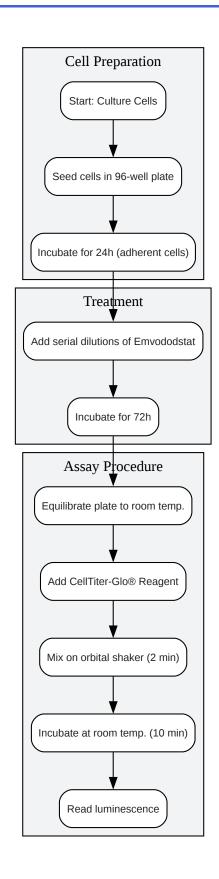


Cell Line	Cancer Type	IC50 (nM)
MOLM-13	Acute Myeloid Leukemia (AML)	7.17[1]
Molt4	T-cell Acute Lymphoblastic Leukemia (T-ALL)	<30
K562	Chronic Myeloid Leukemia (CML)	<30
HL60	Acute Promyelocytic Leukemia (APL)	592.5[ <del>1</del> ]
TF-1	Erythroleukemia	≥4000[1]
Sup-B15	B-cell Acute Lymphoblastic Leukemia (B-ALL)	≥4000[1]
RS4;11	B-cell Acute Lymphoblastic Leukemia (B-ALL)	≥4000[1]
THP-1	Acute Monocytic Leukemia	≥4000[1]
HeLa	Cervical Cancer	1.64 (EC50)

# Experimental Protocols Cell Proliferation/Viability Assay (CellTiter-Glo®)

This protocol describes the determination of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.





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Diagram 2: Cell Viability Assay Workflow.



#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Emvododstat
- Dimethyl sulfoxide (DMSO)
- 96-well opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:

- · Cell Seeding:
  - For suspension cells (e.g., leukemia lines), seed at a density of 1 x 10<sup>4</sup> cells/well in a 96-well plate in a final volume of 100 μL of complete medium.
  - For adherent cells, seed at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment and allow for adherence for 24 hours prior to treatment.
- · Compound Preparation and Treatment:
  - Prepare a stock solution of Emvododstat in DMSO.
  - Perform serial dilutions of Emvododstat in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
  - Add the diluted **Emvododstat** or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.



#### Incubation:

- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
- Assay Execution:
  - Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
  - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
  - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 μL of reagent to 100 μL of medium).
  - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
  - Determine the IC50 value by plotting the percentage of viability against the log of the
     Emvododstat concentration and fitting the data to a four-parameter logistic curve.

## In Vitro DHODH Enzyme Activity Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromophore 2,6-dichloroindophenol (DCIP).

#### Materials:

Recombinant human DHODH



#### Emvododstat

- DMSO
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
- Coenzyme Q10
- 2,6-dichloroindophenol (DCIP)
- Dihydroorotic acid (DHO)
- Microplate reader capable of measuring absorbance at 600-650 nm

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of Emvododstat in DMSO.
  - Prepare working solutions of Coenzyme Q10, DCIP, and DHO in the appropriate buffers as recommended by the supplier.
- Enzyme Reaction:
  - In a 96-well plate, pre-incubate recombinant human DHODH with varying concentrations of Emvododstat or vehicle control (DMSO) in the assay buffer containing 100 μM Coenzyme Q10 and 200 μM DCIP.
  - Incubate at 25°C for 30 minutes.
- · Initiation of Reaction and Measurement:
  - $\circ~$  Initiate the reaction by adding 500  $\mu\text{M}$  dihydroorotic acid to each well.
  - Immediately measure the decrease in absorbance at 650 nm at 25°C for 10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
- Data Analysis:



- Calculate the initial rate of the enzymatic reaction (V0) for each concentration of Emvododstat.
- Determine the percent inhibition relative to the vehicle control.
- Calculate the IC50 value by plotting the percent inhibition against the log of the Emvododstat concentration.

## **Uridine Rescue Assay**

This assay is used to confirm that the cytotoxic effects of **Emvododstat** are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Emvododstat
- Uridine
- 96-well opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:

- · Cell Seeding:
  - Seed cells in a 96-well plate as described in the Cell Proliferation/Viability Assay protocol.
- Treatment:
  - Prepare solutions of Emvododstat at various concentrations.



- Prepare a solution of uridine in complete culture medium (a final concentration of 100 μM is often effective).[4]
- Treat the cells with Emvododstat alone, uridine alone, or a combination of Emvododstat and uridine. Include a vehicle control (medium with DMSO).
- Incubation:
  - Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Assay Execution and Data Analysis:
  - Perform the CellTiter-Glo® assay as described previously.
  - Compare the cell viability in the wells treated with Emvododstat alone to those treated
    with the combination of Emvododstat and uridine. A significant increase in viability in the
    presence of uridine indicates a successful rescue and confirms the on-target effect of
    Emvododstat.

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